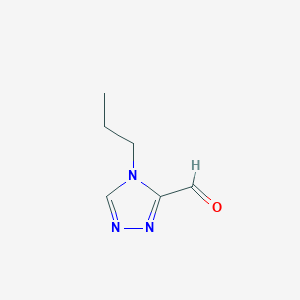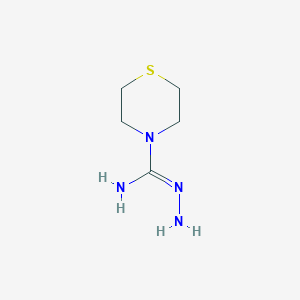![molecular formula C20H17N3O3 B13113752 4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid](/img/structure/B13113752.png)
4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid is a bipyridine derivative known for its unique chemical structure and properties. Bipyridine compounds are widely used in various fields due to their ability to form stable complexes with metals, making them valuable in coordination chemistry, catalysis, and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid typically involves the coupling of bipyridine derivatives with phenethylcarbamoyl groups. One common method is the homocoupling of pyridine derivatives in the presence of a catalyst, such as NiBr2(PPh3)2, Et4NI, and zinc powder . The reaction conditions often require an inert atmosphere and specific solvents like anhydrous THF.
Industrial Production Methods
Industrial production methods for bipyridine derivatives, including 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid, often involve large-scale coupling reactions using metal catalysts. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
化学反应分析
Types of Reactions
4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its electronic properties.
Substitution: Substitution reactions, particularly with halogens or other functional groups, can modify the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can produce halogenated bipyridine derivatives .
科学研究应用
4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid has numerous scientific research applications:
作用机制
The mechanism of action of 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, influencing pathways such as electron transfer and catalysis. The compound’s structure allows it to bind selectively to specific metal centers, enhancing its effectiveness in various applications .
相似化合物的比较
Similar Compounds
Similar compounds include other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-dimethyl-2,2’-bipyridine, and 2,2’,6,6’-tetramethyl-4,4’-bipyridine .
Uniqueness
What sets 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid apart is its phenethylcarbamoyl group, which enhances its ability to form stable complexes and interact with biological molecules. This unique structure makes it particularly valuable in applications requiring high specificity and stability .
属性
分子式 |
C20H17N3O3 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC 名称 |
2-[4-(2-phenylethylcarbamoyl)pyridin-2-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C20H17N3O3/c24-19(23-9-6-14-4-2-1-3-5-14)15-7-10-21-17(12-15)18-13-16(20(25)26)8-11-22-18/h1-5,7-8,10-13H,6,9H2,(H,23,24)(H,25,26) |
InChI 键 |
DSGOLESVOJUGOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC=C2)C3=NC=CC(=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


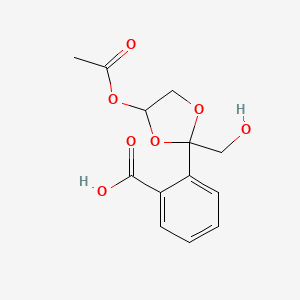
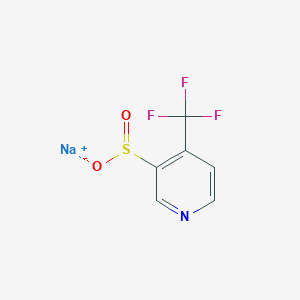
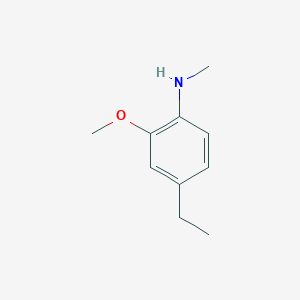
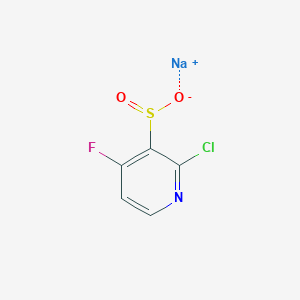
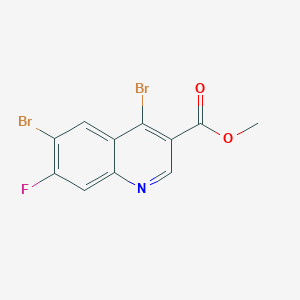
![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)

